molecular formula C17H26F3N5O2S B2544776 N,N-dimethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-sulfonamide CAS No. 2097935-22-1

N,N-dimethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-sulfonamide

Cat. No.: B2544776
CAS No.: 2097935-22-1
M. Wt: 421.48
InChI Key: MHIIMPALPBURNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N-dimethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-sulfonamide” is a complex organic compound. It contains several functional groups, including a sulfonamide group, a piperazine ring, and a pyridine ring. The trifluoromethyl group attached to the pyridine ring could potentially increase the compound’s stability and reactivity .


Molecular Structure Analysis

The compound’s structure is likely to be quite complex due to the presence of multiple rings and functional groups. The pyridine ring, in particular, can participate in various types of chemical reactions due to its aromatic nature .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the sulfonamide group, the piperazine ring, and the pyridine ring. The trifluoromethyl group could also play a role in the compound’s reactivity .

Scientific Research Applications

Sulfonamide Inhibitors: Therapeutic Applications and Patent Insights

Sulfonamide compounds are a significant class of synthetic bacteriostatic antibiotics, used for bacterial infections and other microorganisms. Beyond their traditional use, sulfonamides have found application as antiviral HIV protease inhibitors (amprenavir), anticancer agents, and Alzheimer’s disease drugs. These compounds are essential in drug development for conditions like cancer, glaucoma, inflammation, and dandruff. The versatility of sulfonamides underscores their potential in creating valuable drugs for various diseases (Gulcin & Taslimi, 2018).

Piperazine Derivatives: Therapeutic and Structural Diversity

Piperazine derivatives are crucial in the rational design of drugs, offering a broad spectrum of therapeutic uses including as antipsychotic, antihistamine, antidepressant, and anticancer agents. The modification of piperazine nuclei leads to significant differences in the medicinal potential of the resultant molecules. Piperazines have emerged as flexible building blocks in drug discovery, suggesting further therapeutic investigations into this motif (Rathi et al., 2016).

Environmental Impact and Degradation of Polyfluoroalkyl Chemicals

Research on polyfluoroalkyl chemicals, including those with trifluoromethyl groups, highlights the environmental persistence and bioaccumulation concerns associated with these compounds. Studies have focused on their microbial degradation, indicating that these compounds, once released into the environment, can degrade into persistent perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), which are toxic. Understanding the environmental fate and effects of these precursors is critical for evaluating their impact and addressing pollution (Liu & Avendaño, 2013).

Properties

IUPAC Name

N,N-dimethyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26F3N5O2S/c1-22(2)28(26,27)25-7-5-15(6-8-25)23-9-11-24(12-10-23)16-4-3-14(13-21-16)17(18,19)20/h3-4,13,15H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIIMPALPBURNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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